2-[(2-Iodophenyl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
2-[(2-iodophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXYAWQAPONXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodophenyl)methoxy]benzaldehyde typically involves the reaction of 2-iodobenzyl alcohol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2-iodobenzyl alcohol is reacted with benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-[(2-Iodophenyl)methoxy]benzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Major Products
Oxidation: 2-[(2-Iodobenzyl)oxy]benzoic acid.
Reduction: 2-[(2-Iodobenzyl)oxy]benzyl alcohol.
Substitution: 2-[(2-Azidobenzyl)oxy]benzaldehyde.
Scientific Research Applications
2-[(2-Iodobenzyl)oxy]benzaldehyde has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2-Iodophenyl)methoxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzaldehyde Derivatives
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Applications/Reactivity |
|---|---|---|---|
| 2-[(2-Iodophenyl)methoxy]benzaldehyde | 2-iodophenyl methoxy | 318.12 | Halogen bonding, cross-coupling |
| 2-[(2-Chlorophenyl)methoxy]benzaldehyde | 2-chlorophenyl methoxy | 246.69 | Antimicrobial agents, intermediates |
| 2-[(4-Bromobenzyl)oxy]benzaldehyde | 4-bromobenzyl methoxy | 291.14 | Suzuki coupling precursors |
| 2-(4-Methoxyphenoxy)benzaldehyde | 4-methoxyphenoxy | 228.25 | Photocatalysts, polymer synthesis |
| 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Triazole-methoxy | 295.29 | Anticancer agents, click chemistry |
Key Observations :
- Electron-Withdrawing Groups: The 2-iodophenyl group is more electron-withdrawing than 4-methoxyphenoxy, altering the aldehyde's electrophilicity and reactivity in condensation reactions .
Key Observations :
- Transition Metal Catalysis : The iodine substituent in 2-[(2-Iodophenyl)methoxy]benzaldehyde may necessitate optimized catalytic systems (e.g., Pd/Cu) due to steric hindrance, contrasting with the straightforward Grignard approaches for chlorinated analogs .
- Click Chemistry : Triazole-containing derivatives (e.g., 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde) exhibit modular synthesis via azide-alkyne cycloaddition, enabling rapid diversification for drug discovery .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| 2-[(2-Iodophenyl)methoxy]benzaldehyde | ~300 (est.) | 90–95 (est.) | Moderate (DMSO, DMF) |
| 2-Methoxybenzaldehyde | 266.5 | – | High (EtOH, CHCl3) |
| 2-Hydroxy-4-methoxybenzaldehyde | N/A | 45–50 | High (MeOH, H2O) |
| 2-[(4-Bromobenzyl)oxy]benzaldehyde | N/A | 80–85 | Low (Hexane) |
Q & A
Q. What are the key spectroscopic techniques for characterizing 2-[(2-Iodophenyl)methoxy]benzaldehyde?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern and aromatic proton environments. H NMR identifies the aldehyde proton (δ ~10 ppm) and methoxy group (δ ~3.8 ppm), while C NMR confirms the carbonyl carbon (δ ~190 ppm). Mass spectrometry (MS) via electron ionization (EI) or high-resolution methods (HRMS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects the aldehyde C=O stretch (~1700 cm) and aryl C-I vibrations (~500 cm). Cross-validation with elemental analysis ensures purity .
Q. What synthetic routes are commonly employed for synthesizing 2-[(2-Iodophenyl)methoxy]benzaldehyde?
- Methodological Answer : A two-step approach is typical: (i) Methylation : React 2-iodophenol with methyl iodide under basic conditions (e.g., KCO) to form 2-iodoanisole. (ii) Aldehyde Introduction : Use a Friedel-Crafts formylation with dichloromethyl methyl ether (DCME) and AlCl or Vilsmeier-Haack reagent (POCl, DMF). Optimize solvent (e.g., DCM or toluene) and temperature (0–25°C) to minimize side reactions. Yields depend on steric hindrance from the iodophenyl group .
Q. What safety precautions are essential when handling 2-[(2-Iodophenyl)methoxy]benzaldehyde?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, lab coat, goggles). Avoid inhalation/contact due to potential aldehyde reactivity. Store in airtight containers away from oxidizing agents. In case of exposure, rinse skin/eyes with water for 15+ minutes. Follow protocols for halogenated waste disposal .
Advanced Research Questions
Q. How do steric effects from the 2-iodophenyl group influence reaction pathways in cross-coupling reactions?
- Methodological Answer : The bulky iodine atom at the ortho position creates steric hindrance, reducing reactivity in nucleophilic substitutions. For Suzuki-Miyaura couplings, use Pd catalysts with bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Kinetic studies show slower reaction rates compared to non-iodinated analogs; adjust equivalents of coupling partners (e.g., aryl boronic acids) and heating (60–80°C) to compensate .
Q. What strategies resolve conflicting data between HPLC purity assays and NMR quantification?
- Methodological Answer : (i) HPLC Optimization : Use a C18 column with a gradient eluent (water/acetonitrile + 0.1% TFA) to separate degradation products. Compare retention times with standards. (ii) NMR Internal Standards : Add a known quantity of 1,3,5-trimethoxybenzene as an internal reference. Integrate peaks for aldehyde (δ 10 ppm) and standard to calculate purity. Discrepancies often arise from UV-inactive impurities (e.g., salts) in HPLC; cross-check with mass balance analysis .
Q. How does the iodine substituent impact the compound’s photophysical properties in fluorescence studies?
- Methodological Answer : The heavy atom effect from iodine enhances intersystem crossing, reducing fluorescence quantum yield but increasing phosphorescence. Use time-resolved spectroscopy to differentiate emission lifetimes. Compare with bromo/chloro analogs: iodine’s larger atomic radius red-shifts absorption maxima (~5–10 nm) due to increased conjugation disruption .
Q. What computational methods predict the regioselectivity of electrophilic substitutions on 2-[(2-Iodophenyl)methoxy]benzaldehyde?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution. The aldehyde group is electron-withdrawing, directing electrophiles (e.g., NO) to the meta position relative to the methoxy group. Fukui indices identify nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies steric/electronic effects .
Q. How can crystallographic data resolve ambiguity in the spatial orientation of the iodophenyl moiety?
- Methodological Answer : Single-crystal X-ray diffraction determines dihedral angles between the benzaldehyde and iodophenyl rings. For example, in analogs like 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde, aromatic rings are often perpendicular (dihedral angle ~78°). Use SHELX software for refinement; weak hydrogen bonds (C–H···O) and π-π interactions stabilize the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
